molecular formula C9H12O2 B2822567 (1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one CAS No. 138857-27-9

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one

Cat. No.: B2822567
CAS No.: 138857-27-9
M. Wt: 152.193
InChI Key: KZWFTXIJARWJJB-HMJBSVBGSA-N
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Description

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.193. The purity is usually 95%.
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Scientific Research Applications

NMR Characterization and Stereochemistry

One application involves the use of Nuclear Magnetic Resonance (NMR) to study the structural characteristics of related tricyclic compounds, such as 1-azatricyclo[3.3.1.1^3,7]decane derivatives. Through 1H and 13C NMR methods, researchers have deduced stereo and stereoelectronic effects, providing complete proton and carbon chemical shift assignments for these compounds, which aids in understanding their three-dimensional structures and reactivity (Fernández et al., 1989).

Transition-State Mimics for Peptide Folding

Another study highlights the synthesis of 1-azatricyclo[3.3.1.1^3,7]decane-2-one, a compound of interest due to its twisted amide configuration. Such compounds are explored as transition-state mimics for enzyme-catalyzed cis-trans isomerization of amides, which is a crucial process in peptide and protein folding. This research offers insights into the stabilization mechanisms of high-energy amide conformations, contributing to the understanding of protein structure and function (Komarov et al., 2015).

Chiral Molecule Synthesis

The synthesis of chiral, C2-symmetric molecules from tricyclic precursors demonstrates another application area. A study showcases the transformation of a specific enantiomerically pure compound into a chiral C2-symmetric 2-oxatricyclo[3.3.1.1^3,7]decane-4,8-dione through molecular rearrangement. This work contributes to the field of chiral chemistry, with implications for the synthesis of enantiomerically pure substances and the study of their optical properties (Žilinskas et al., 2005).

Reactivity and Pi-Selectivities

Investigations into the pi-selectivities of hydride additions to tricyclic ketones and enones provide insights into the reactivity of these compounds. Such studies, involving both experimental and computational methods, help elucidate the electronic and steric factors influencing the selectivity of reactions involving tricyclic compounds, contributing to a deeper understanding of their chemical behavior (Yadav & Balamurugan, 2002).

Bridged Oxazonine Synthesis

The synthesis of bridged oxazonine derivatives via cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides represents another application. This approach leads to novel tricyclic structures, offering a synthetic pathway to complex heterocyclic systems that could have applications in materials science and pharmaceutical chemistry (Nitta et al., 1979).

Properties

IUPAC Name

(1S,2R,6S,7R)-3-oxatricyclo[5.3.0.02,6]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-2-1-5-8(7)6-3-4-11-9(5)6/h5-6,8-9H,1-4H2/t5-,6-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWFTXIJARWJJB-HMJBSVBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C3C2CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1[C@@H]3[C@H]2CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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